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Compound of Interest

Compound Name: N-Cyclohexylbenzamide

Cat. No.: B3048594

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound N-Cyclohexylbenzamide (CAS No: 1759-68-8), a molecule of interest in organic
synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols for data acquisition.

Molecular Structure and Properties

» IUPAC Name: N-Cyclohexylbenzamide
e Molecular Formula: C13H17NO

e Molecular Weight: 203.28 g/mol [1]

e Structure:
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Spectroscopic Data Summary

The following sections provide a detailed summary of the NMR, IR, and MS data for N-
Cyclohexylbenzamide, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectroscopic Data for N-Cyclohexylbenzamide
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Aromatic (ortho-
7.77-7.69 m 2H protons of benzoyl
group)
Aromatic (para-proton
7.45 t,J=7.3Hz 1H
of benzoyl group)
Aromatic (meta-
7.38 t,J=7.4Hz 2H protons of benzoyl
group)
6.00 s 1H Amide N-H
Cyclohexyl C-H
tdd, J=11.8,8.0,4.0 . _
3.94 H 1H (methine adjacent to
z
N)
2.05-1.94 m 2H Cyclohexyl C-Hz
1.77-1.70 m 2H Cyclohexyl C-H2
1.62 dd,J=9.2,3.7 Hz 1H Cyclohexyl C-Hz
1.47-1.32 m 2H Cyclohexyl C-Hz
1.25-1.13 m 3H Cyclohexyl C-H2

Data sourced from a
400 MHz spectrum in
CDClIz.[1]

Table 2: 13C NMR Spectroscopic Data for N-Cyclohexylbenzamide
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Chemical Shift (8) ppm Assignment

166.62 Carbonyl (C=0)

135.04 Aromatic (quaternary carbon)

131.18 Aromatic C-H

128.45 Aromatic C-H

126.78 Aromatic C-H

48.65 Cyclohexyl C-H (methine adjacent to N)
33.18 Cyclohexyl C-Hz

25.53 Cyclohexyl C-Hz

24.87 Cyclohexyl C-Hz

Data sourced from a 75 MHz spectrum in
CDCls.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for N-Cyclohexylbenzamide
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Wavenumber (cm~?)

Vibration Type

Functional Group

~3300 N-H Stretch Secondary Amide
3100-3000 C-H Stretch Aromatic

2930-2850 C-H Stretch Aliphatic (Cyclohexyl)
~1635 C=0 Stretch (Amide | band) Amide

~1540 N-H Bend (Amide Il band) Amide

1600, 1480 C=C Stretch Aromatic Ring

These are expected values

based on typical amide

spectra. The exact peak

positions can vary based on

the sample preparation

method (e.g., KBr pellet, thin

film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis.

Table 4: Key Mass Spectrometry Data (Electron lonization - El) for N-Cyclohexylbenzamide
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miz Interpretation

203 [M]*" (Molecular lon)

122 [CeHsCONHz]*" (Fragment from cleavage of N-
Cyclohexyl bond)

105 [CeHsCO]* (Benzoyl cation, often the base
peak)

77 [CeHs]* (Phenyl cation)

Data sourced from NIST Mass Spectrometry
Data Center.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexylbenzamide in ~0.7
mL of deuterated chloroform (CDCls).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set a spectral width of approximately 12 ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum to the residual solvent peak (CDClIs at 7.26 ppm).

13C NMR Acquisition:
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o Acquire a proton-decoupled carbon spectrum.
o Set a spectral width of approximately 220 ppm.

o A higher number of scans will be required (e.g., 1024 or more) due to the low natural
abundance of 13C.

o Process the data similarly and reference the spectrum to the CDCls solvent peak (77.16
ppm).

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of N-Cyclohexylbenzamide with ~100 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Acquire a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder and acquire the sample spectrum.

[¢]

Typically, data is collected over a range of 4000-400 cm~1.

[e]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of N-Cyclohexylbenzamide in a volatile
solvent such as methanol or acetonitrile.

 Instrumentation: Use a mass spectrometer with an Electron lonization (EI) source, often
coupled with a Gas Chromatograph (GC-MS).
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o Data Acquisition (GC-MS):

o

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

[¢]

The separated compound enters the mass spectrometer's ion source.

[¢]

Set the ionization energy to 70 eV for El.

[e]

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

o

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Synthesis and Analysis Workflow

The logical flow from synthesis to spectroscopic characterization is a critical process in
chemical research. The following diagrams illustrate this workflow.

Purification
(Recrystallization or
Column Chromatography)

Amide Coupling
(e.g., DCC/EDC or Acyl Chloride)

Reaction Mixture

Pure N-Cyclohexylbenzamide

Cyclohexylamine

Click to download full resolution via product page

Caption: Synthesis workflow for N-Cyclohexylbenzamide.
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Caption: Spectroscopic analysis workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3048594?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

